

Reproducibility of 2-(5-Methylhexyl)pyridine

Experimental Findings: A Comparative Guide

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Compound of Interest

Compound Name: 2-(5-Methylhexyl)pyridine

Cat. No.: B15177393

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Disclaimer: Direct experimental data for **2-(5-Methylhexyl)pyridine** is not readily available in the reviewed scientific literature. This guide provides a comparative analysis based on experimental findings for structurally related 2-alkyl-pyridine derivatives to offer insights into its potential biological activities. The information presented herein is intended for research and drug development professionals and should be interpreted with the understanding that it is based on analogous compounds.

This guide summarizes the biological activities of various pyridine derivatives, offering a comparative benchmark for the potential performance of **2-(5-Methylhexyl)pyridine**. It includes quantitative data on antimicrobial, anticonvulsant, and cytotoxic activities, alongside detailed experimental protocols to ensure the reproducibility of these findings.

Comparative Biological Activity of Pyridine Derivatives

The following tables summarize the quantitative data on the biological activities of various pyridine derivatives, which may serve as a reference for predicting the activity of **2-(5-Methylhexyl)pyridine**.

Table 1: Antimicrobial Activity of Substituted Pyridine Derivatives

Compound/Derivative Class	Test Organism	Activity Metric	Value
2-Phenyloxazolo[4,5-b]pyridine	Methicillin-resistant <i>S. aureus</i> (MRSA)	MIC	1.56 - 3.12 µg/mL
Ampicillin (Reference)	Methicillin-resistant <i>S. aureus</i> (MRSA)	MIC	6.25 - 12.5 µg/mL
Streptomycin (Reference)	Methicillin-resistant <i>S. aureus</i> (MRSA)	MIC	6.25 - 12.5 µg/mL
Nicotinoyl thioureas	<i>S. aureus</i> , <i>E. faecalis</i> , <i>E. coli</i> , <i>A. baumannii</i> , <i>P. aeruginosa</i>	MIC	31.25 - 62.5 µg/mL

MIC: Minimum Inhibitory Concentration

Table 2: Anticonvulsant Activity of Tetrahydrothieno[3,2-b]pyridine Derivatives

Compound	Test Model	Activity Metric	Value	Therapeutic Index (PI)
5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e][1,2,3]triazolo[4,3-a]pyridine (6c)	MES	ED50	9.5 mg/kg	48.0
5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e][1,2,3]triazolo[4,3-a]pyridine (6c)	scPTZ	ED50	20.5 mg/kg	22.2
Carbamazepine (Reference)	MES	-	-	6.4
Ethosuximide (Reference)	scPTZ	-	-	3.2

MES: Maximal Electroshock; scPTZ: Subcutaneous Pentylenetetrazole; ED50: 50% Effective Dose

Table 3: Cytotoxic Activity of Pyridine Derivatives

Compound/Derivative Class	Cell Line	Activity Metric	Value
Pyridine derivatives (3a, 3b, 5a, 5b)	Huh-7, A549, MCF-7 (Human Cancer)	IC50	Superior to Taxol
Compound 3b	Huh-7 (Human Liver Cancer)	IC50	6.54 μ M
Compound 3b	A549 (Human Lung Cancer)	IC50	15.54 μ M
Compound 3b	MCF-7 (Human Breast Cancer)	IC50	6.13 μ M
Taxol (Reference)	Huh-7 (Human Liver Cancer)	IC50	6.68 μ M
Taxol (Reference)	A549 (Human Lung Cancer)	IC50	38.05 μ M
Taxol (Reference)	MCF-7 (Human Breast Cancer)	IC50	12.32 μ M

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

To ensure the reproducibility of the findings cited for related pyridine derivatives, detailed methodologies for key experiments are provided below.

Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

- Preparation of Bacterial Inoculum:
 - From a fresh agar plate, pick 3-5 colonies of the test bacterium.

- Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute the bacterial suspension to achieve a final concentration of 5×10^5 CFU/mL in the test wells.
- Preparation of Test Compound Dilutions:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
 - Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
 - Incubate the plate at 37°C for 16-20 hours.
- Determination of MIC:
 - After incubation, visually inspect the wells for bacterial growth (turbidity).
 - The MIC is the lowest concentration of the compound at which no visible growth is observed.

Maximal Electershock (MES) Test for Anticonvulsant Activity

The MES test is a widely used model for screening compounds with potential efficacy against generalized tonic-clonic seizures.^{[4][5][6]}

- Animal Preparation:
 - Use male albino mice or rats of a specific weight range.
 - Administer the test compound or vehicle control intraperitoneally or orally.
 - Allow for a predetermined absorption time (e.g., 30-60 minutes).
- Induction of Seizure:
 - Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal or ear-clip electrodes.^[4]
 - This stimulus induces a maximal seizure characterized by a tonic hindlimb extension.
- Observation and Endpoint:
 - Observe the animal for the presence or absence of the tonic hindlimb extension phase.
 - Abolition of the hindlimb tonic extension is considered the endpoint for protection.^[4]
- Data Analysis:
 - The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.^{[1][7][8][9]}

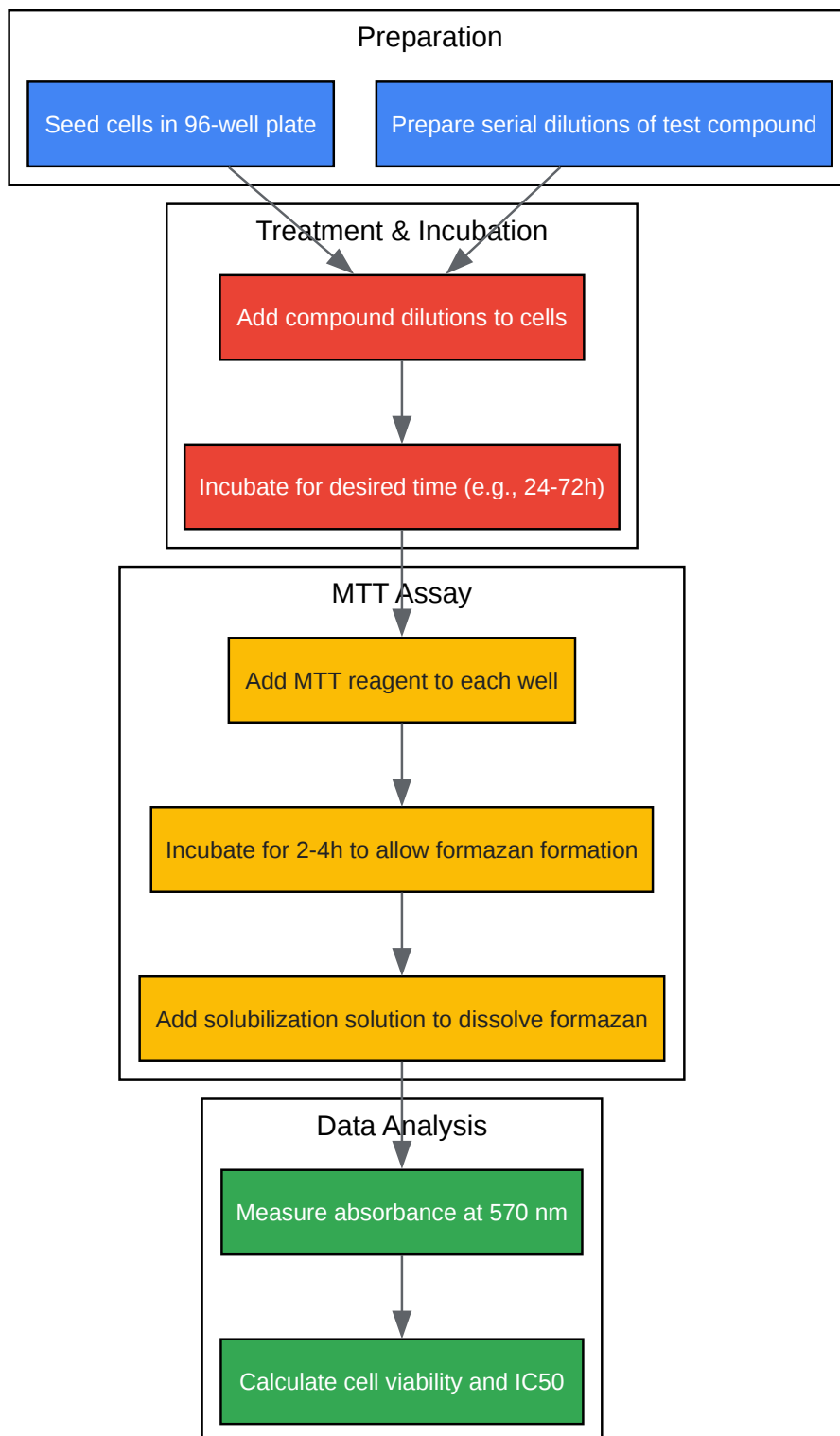
- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
- Compound Treatment:

- Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Add 10 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
 - Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization of Formazan:
 - Add 100 μ L of a detergent reagent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
 - Incubate at room temperature in the dark for at least 2 hours.
- Absorbance Measurement:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the untreated control cells.
 - The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizations

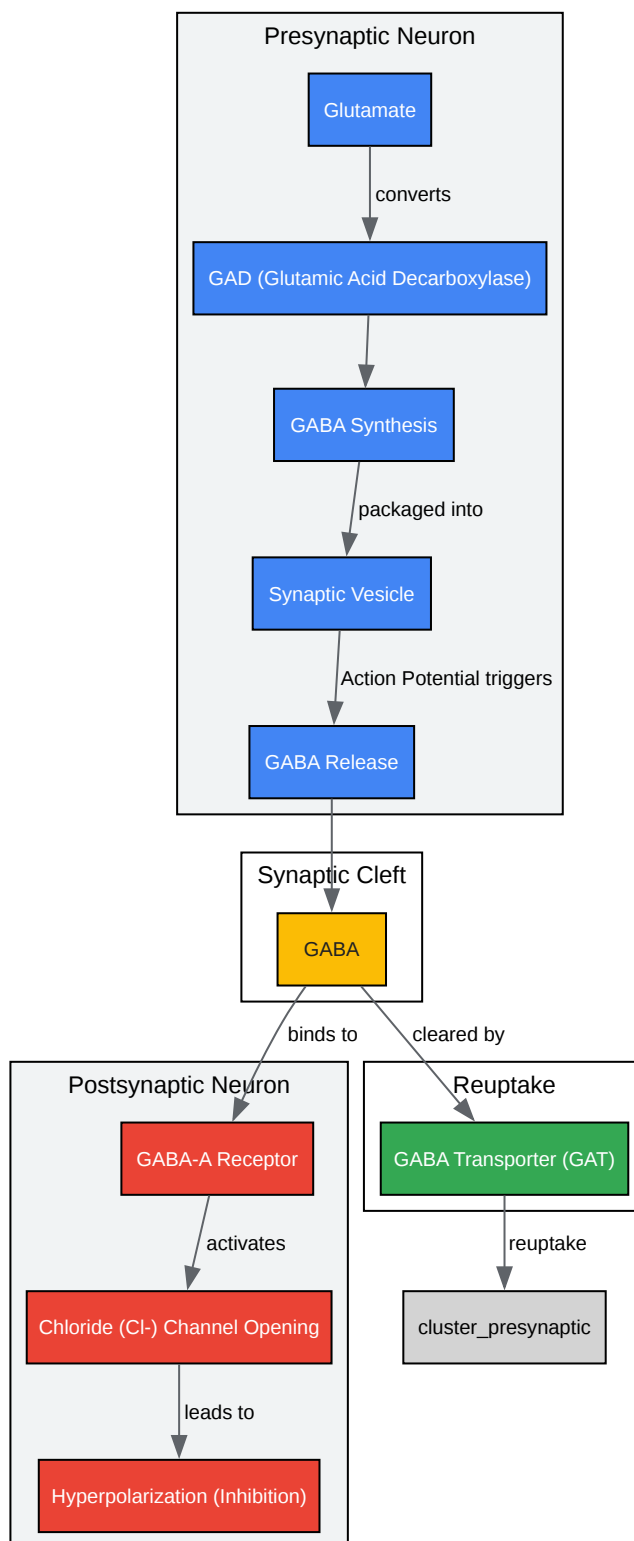
The following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

MTT Assay Experimental Workflow

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Caption: Workflow for determining cytotoxicity using the MTT assay.

Simplified GABAergic Synaptic Transmission

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Caption: GABAergic signaling pathway relevant to anticonvulsant activity.

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